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molecular formula C12H13ClO B8570312 1-(4-Chlorophenyl)-cyclopentanecarbaldehyde

1-(4-Chlorophenyl)-cyclopentanecarbaldehyde

Cat. No. B8570312
M. Wt: 208.68 g/mol
InChI Key: UTOAJPCXCJNPNA-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

1-(4-chlorophenyl)-cyclopentanecarbaldehyde (22-02) (66 g, 98.23%) was synthesized from (4-chlorophenyl)-acetonitrile (21-02) (66 g, 321.95 mmol) as a white solid as a crude product following the procedure as described for 1-phenyl-cyclopentanecarbaldehyde (22-01).
Quantity
66 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:13]#N)[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C1(C2(C=[O:27])CCCC2)C=CC=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH:13]=[O:27])[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCCC1)C#N
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 98.23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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